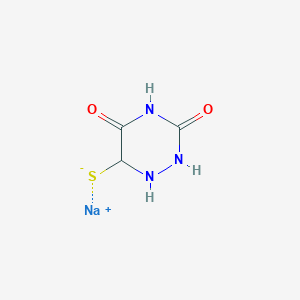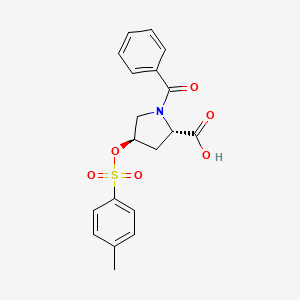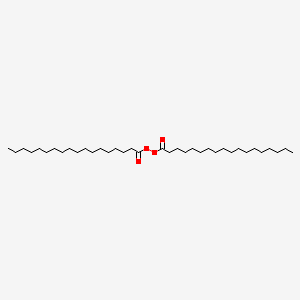
Stearoyl peroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stearoyl peroxide is an organic peroxide compound with the chemical formula C18H35O2. It is a white, crystalline solid that is primarily used as an initiator in polymerization reactions and as a bleaching agent. The compound is known for its ability to decompose and release free radicals, making it valuable in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Stearoyl peroxide can be synthesized through the reaction of stearic acid with hydrogen peroxide in the presence of a catalyst. The reaction typically occurs under acidic conditions, with sulfuric acid being a common catalyst. The general reaction is as follows: [ \text{C18H36O2} + \text{H2O2} \rightarrow \text{C18H35O2} + \text{H2O} ]
Industrial Production Methods: In industrial settings, this compound is produced by the esterification of stearic acid with hydrogen peroxide. The process involves heating the reactants to a specific temperature and maintaining the reaction conditions to ensure maximum yield. The product is then purified through crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions: Stearoyl peroxide undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent, converting other compounds into their oxidized forms.
Reduction: Under certain conditions, it can be reduced to stearic acid.
Substitution: It can participate in substitution reactions where one of its oxygen atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and oxygen. The reaction typically occurs at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed:
Oxidation: Products include stearic acid and other oxidized derivatives.
Reduction: The primary product is stearic acid.
Substitution: Products vary depending on the nucleophile used.
Applications De Recherche Scientifique
Stearoyl peroxide has a wide range of applications in scientific research:
Chemistry: It is used as an initiator in polymerization reactions, helping to create polymers with specific properties.
Biology: It is studied for its potential effects on biological systems, including its role in lipid peroxidation.
Medicine: Research is ongoing into its potential use as an antimicrobial agent and its effects on cellular processes.
Industry: It is used in the production of plastics, rubbers, and other materials, as well as in bleaching and cleaning products.
Mécanisme D'action
The primary mechanism of action of stearoyl peroxide involves the generation of free radicals. When it decomposes, it releases free radicals that can initiate various chemical reactions. These free radicals can interact with other molecules, leading to oxidation, polymerization, and other processes. The molecular targets and pathways involved include lipid membranes, proteins, and nucleic acids, which can be oxidized or modified by the free radicals.
Comparaison Avec Des Composés Similaires
Benzoyl Peroxide: Another organic peroxide used in polymerization and as an acne treatment.
Hydrogen Peroxide: A common oxidizing agent used in various applications, including disinfection and bleaching.
Lauroyl Peroxide: Used as a polymerization initiator and in bleaching applications.
Uniqueness: Stearoyl peroxide is unique in its specific applications and properties. Compared to benzoyl peroxide, it has a longer carbon chain, which can affect its solubility and reactivity. Its use in lipid peroxidation studies and potential antimicrobial properties also set it apart from other peroxides.
Propriétés
Numéro CAS |
3273-75-4 |
|---|---|
Formule moléculaire |
C36H70O4 |
Poids moléculaire |
566.9 g/mol |
Nom IUPAC |
octadecanoyl octadecaneperoxoate |
InChI |
InChI=1S/C36H70O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(37)39-40-36(38)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3 |
Clé InChI |
XNTUJOTWIMFEQS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OOC(=O)CCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


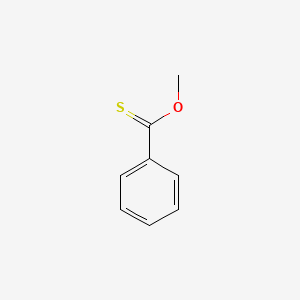
![4H-Benzo[G]thiazolo[5,4-E]indole](/img/structure/B13821350.png)
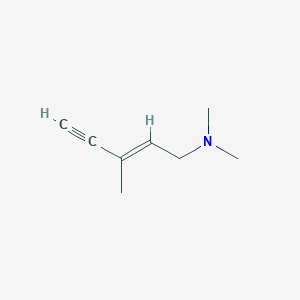
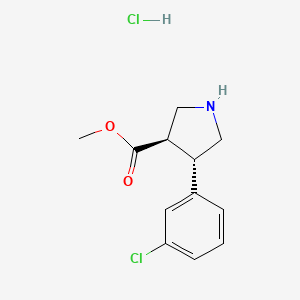
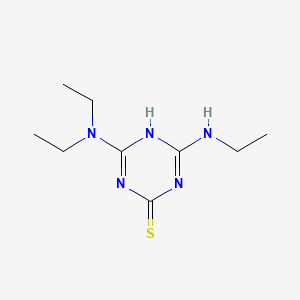
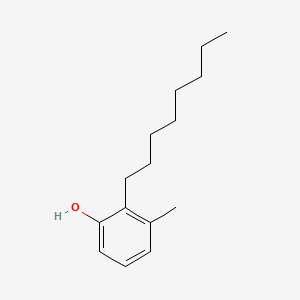


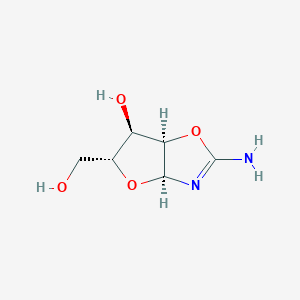

![N-[bis(3-phenylpyridin-2-yl)methylidene]hydroxylamine](/img/structure/B13821421.png)

